N-Methyltryptamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIKQJBVUNUXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
942-27-8 (hydrochloride) | |
| Record name | N-Methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70209846 | |
| Record name | N-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methyltryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-49-4 | |
| Record name | Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylaminoethyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.462 | |
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| Record name | N-METHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FRL4L3Z7V | |
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| Record name | N-Methyltryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 89 °C | |
| Record name | N-Methyltryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of N Methyltryptamine
Enzymatic Methylation
The conversion of tryptamine (B22526) to NMT is a crucial methylation step, adding a single methyl group to the amine nitrogen of the tryptamine molecule. This reaction is dependent on a specific enzyme and a universal methyl donor.
The key enzyme responsible for the N-methylation of tryptamine is Indolethylamine-N-methyltransferase (INMT). nih.govnih.gov INMT catalyzes the transfer of a methyl group to tryptamine, resulting in the formation of N-methyltryptamine. researchgate.netnih.gov This enzyme can then catalyze a second methylation, converting NMT into N,N-dimethyltryptamine (DMT). nih.govreddit.com INMT is expressed in various human tissues, including the lungs, thyroid, and adrenal glands, as well as being present in other mammals like rabbits. nih.govuniprot.org The enzyme is not exclusively specific to tryptamine and can methylate other structurally related compounds. nih.govuniprot.org
The methyl group required for the enzymatic conversion of tryptamine to NMT is supplied by S-Adenosyl-L-Methionine (SAM or AdoMet). nih.govresearchgate.net SAM is a universal methyl donor in a vast number of biological reactions, transferring its methyl group to various substrates, including nucleic acids, proteins, and small molecules. nih.govnih.govrsc.orgresearchgate.net In the context of NMT biosynthesis, INMT facilitates the nucleophilic attack by the amine group of tryptamine on the methyl group of SAM. reddit.com This reaction yields NMT and S-adenosyl-L-homocysteine (SAH). reddit.com
Table 2: Enzymatic Methylation of Tryptamine
| Substrate | Enzyme | Methyl Donor | Product |
|---|---|---|---|
| Tryptamine | Indolethylamine-N-methyltransferase (INMT) | S-Adenosyl-L-Methionine (SAM) | This compound (NMT) |
Metabolic Fates and Degradation
Once formed, this compound can follow several metabolic routes. It can act as an intermediate for further methylation or be degraded by oxidative enzymes. The primary pathway for the breakdown of NMT, along with tryptamine and DMT, is through oxidative deamination catalyzed by monoamine oxidase (MAO), particularly MAO-A. researchgate.netnih.gov This process converts these tryptamines into indole-3-acetic acid (IAA), which is a major metabolite. nih.govresearchgate.netnih.gov
Another significant fate of NMT is to serve as a substrate for a second methylation reaction by INMT, leading to the production of N,N-dimethyltryptamine (DMT). nih.govreddit.com Therefore, NMT exists as a key intermediate in the endogenous pathway from tryptophan to DMT. Due to rapid metabolism, particularly by MAO in the liver, orally ingested NMT generally does not produce psychoactive effects. wikipedia.orgnih.gov
Role of Monoamine Oxidases (MAO)
This compound (NMT) is a substrate for monoamine oxidase (MAO), a class of enzymes crucial for the metabolism of various monoamines in the body. nih.govnih.gov The primary route for the breakdown of NMT is through oxidative deamination catalyzed by MAO-A. nih.gov This enzymatic process is fundamental in regulating the levels of NMT. Inhibition of MAO enzymes can lead to a significant increase in the levels of NMT and other related tryptamines. nih.govwikipedia.org For instance, when taken orally, NMT typically shows no psychoactive effects due to extensive first-pass metabolism, but its activity can be potentiated when combined with a monoamine oxidase inhibitor (MAOI). wikipedia.org The metabolism of NMT via MAO is a key step that leads to the formation of its primary metabolite. nih.gov
Formation of Metabolites (e.g., Indole-3-acetic acid (IAA), DMT N-oxide (DMT-NO))
The metabolism of this compound (NMT) primarily yields Indole-3-acetic acid (IAA) through the action of monoamine oxidase (MAO). nih.govnih.gov The formation of IAA from NMT is a result of oxidative deamination. nih.gov While N,N-Dimethyltryptamine N-oxide (DMT-NO) is a known metabolite in the broader tryptamine pathway, it is considered a metabolite of N,N-Dimethyltryptamine (DMT) rather than a direct product of NMT metabolism. nih.govresearchgate.net NMT itself is a precursor in the biosynthesis of DMT. nih.gov Therefore, the metabolic pathway flows from NMT to other compounds, with IAA being its principal metabolic product via the MAO pathway. nih.govnih.gov
The following table summarizes the primary metabolite of this compound:
| Precursor | Metabolite | Key Enzyme |
|---|
Cytochrome P450 (CYP) Mediated Metabolism
The direct role of cytochrome P450 (CYP) enzymes in the metabolism of this compound (NMT) is not as extensively documented as their role in the metabolism of the related compound N,N-Dimethyltryptamine (DMT). For DMT, in vitro studies have identified that CYP2D6 and, to a lesser extent, CYP2C19 are involved in its metabolism. nih.govtandfonline.com It has been suggested that CYP enzymes may contribute to the demethylation of DMT, which would result in the formation of NMT. nih.gov However, specific studies detailing the direct metabolism of NMT by CYP isoforms are limited. While the CYP enzyme system is a major pathway for the metabolism of a vast number of xenobiotics and endogenous compounds, its specific contribution to the breakdown of NMT remains an area requiring further research. mdpi.comopenanesthesia.org
Excretion Pathways
This compound (NMT) is a known component of human urine, indicating that urinary excretion is a key pathway for its elimination from the body. wikipedia.orgiiab.me Studies have successfully identified and quantified endogenous NMT in 24-hour urine specimens from healthy individuals. nih.gov The excretion of NMT in urine appears to be a consistent physiological process. nih.gov While NMT is a known metabolite, the precise details of its renal handling and the factors that may influence its rate of excretion are still areas of ongoing investigation. nih.gov
Endogenous Levels and Physiological Relevance
Detection in Human Bodily Fluids (e.g., Urine)
Endogenous this compound (NMT) has been detected in human bodily fluids, primarily in urine. wikipedia.orgiiab.me A study involving 19 healthy human subjects found NMT in 24-hour urine samples, with a mean excretion rate of 856 nanograms per 24 hours. nih.gov This research also noted that the urinary excretion of NMT was not correlated with factors such as age, sex, urinary volume, or creatinine (B1669602) levels. nih.gov Furthermore, no consistent diurnal pattern in its excretion was observed. nih.gov Besides urine, NMT has also been detected in blood, though quantitative data in this medium are less established.
The following table presents the mean urinary excretion rate of this compound as found in a study of normal human subjects:
| Compound | Mean Excretion Rate (ng/24h) |
|---|
Role in Tryptophan Metabolism Pathway
This compound (NMT) holds a specific position within the broader metabolic pathway of the essential amino acid L-tryptophan. wikipedia.orgnih.gov Tryptophan is the ultimate precursor for the biosynthesis of NMT in the human body. wikipedia.org The pathway involves the conversion of tryptophan to tryptamine, which is then methylated to form NMT. nih.govfrontiersin.org This methylation is catalyzed by the enzyme indolethylamine N-methyltransferase (INMT). nih.govfrontiersin.org NMT can then serve as an intermediate substrate for the same enzyme, INMT, to undergo a second methylation, resulting in the formation of N,N-Dimethyltryptamine (DMT). nih.govfrontiersin.org Thus, NMT is a key stepping stone in the endogenous production of DMT from tryptamine. nih.gov
Molecular Pharmacology of N Methyltryptamine
Receptor Binding and Agonism
NMT's effects are mediated through its interactions with several key neuroreceptor systems. It exhibits a distinct profile of binding affinities and functional activities, particularly at serotonin (B10506), sigma, and trace amine-associated receptors.
N-Methyltryptamine demonstrates significant activity within the serotonin system, functioning both as a direct receptor agonist and as a releasing agent. wikipedia.org Research indicates that NMT is a potent and full agonist at the serotonin 5-HT2A receptor, with a reported half-maximal effective concentration (EC50) of 50.7 nM and a maximal efficacy (Emax) of 96%. wikipedia.org Interestingly, NMT displays biased agonism at this receptor; it has been reported to be inactive in activating the β-arrestin pathway, a key signaling cascade for many G protein-coupled receptors. wikipedia.orgnih.gov In contrast to its potent action at the 5-HT2A receptor, NMT is not an agonist at the 5-HT1A receptor. wikipedia.org
Beyond direct receptor activation, NMT is also a powerful serotonin releasing agent, with an EC50 value of 22.4 nM. wikipedia.org This indicates a high potency for inducing the release of serotonin from neurons, an action it shares with other hallucinogenic tryptamines that exhibit substrate behavior at the serotonin uptake transporter (SERT). nih.govresearchgate.net
The sigma-1 receptor, an intracellular chaperone protein, is a known target for NMT's close relative, N,N-Dimethyltryptamine (DMT). nih.govnih.gov However, studies comparing the binding of tryptamine (B22526), NMT, and DMT reveal that N-methylation plays a critical role in sigma-1 affinity. While N,N-dimethylation (as in DMT) confers significant affinity, single N-methylation (as in NMT) results in substantially weaker interactions. nih.gov
Competitive binding assays against the sigma-1 receptor ligand [3H]-(+)-pentazocine showed that NMT binds poorly to the sigma-1 receptor. nih.gov Similarly, in photolabeling experiments designed to identify the drug-binding region of the receptor, NMT offered minimal protection against labeling, even at high concentrations, whereas DMT provided significant protection. nih.govresearchgate.net This demonstrates that while NMT is structurally related to known sigma-1 ligands, it is not a high-affinity ligand for this receptor. nih.gov
This compound (NMT) Receptor Binding Affinities (Kd)
| Compound | Receptor | Kd (μM) | Reference |
|---|---|---|---|
| This compound | Sigma-1 | 140 | nih.gov |
| Tryptamine | Sigma-1 | 431 | nih.gov |
| N,N-Dimethyltryptamine (DMT) | Sigma-1 | 14.75 | maps.org |
NMT belongs to a class of endogenous compounds known as trace amines. nih.gov These substances are ligands for a specific family of G protein-coupled receptors called trace amine-associated receptors (TAARs). nih.govnih.gov The most studied of these, TAAR1, is recognized as a novel modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission. nih.gov While specific binding affinity data for NMT at TAARs is not as extensively detailed as for other receptors, its identity as a trace amine suggests it is an endogenous ligand for this system. nih.gov TAARs are known to be activated by trace amines and can influence neurotransmitter release through downstream signaling pathways. youtube.comnih.gov
In addition to its potent activity as a serotonin releasing agent, NMT also induces the release of dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org However, its potency in this regard is significantly lower. The EC50 value for NMT-induced dopamine release is 321 nM, and for norepinephrine release, it is 733 nM. wikipedia.org This makes NMT approximately 14-fold and 33-fold less potent at releasing dopamine and norepinephrine, respectively, compared to its serotonin-releasing action. wikipedia.org Norepinephrine itself acts on adrenergic receptors and is involved in arousal, alertness, and attention. youtube.com
This compound (NMT) Functional Potency (EC50)
| Activity | EC50 (nM) | Reference |
|---|---|---|
| Serotonin Release | 22.4 | wikipedia.org |
| 5-HT2A Receptor Agonism | 50.7 | wikipedia.org |
| Dopamine Release | 321 | wikipedia.org |
| Norepinephrine Release | 733 | wikipedia.org |
Structure-Activity Relationships (SAR) Related to Receptor Affinity
The structure of NMT, consisting of an indole (B1671886) nucleus connected to a methyl-substituted ethylamine (B1201723) side chain, is fundamental to its receptor binding profile. Structure-activity relationship (SAR) studies of tryptamines reveal key insights into how specific structural modifications influence affinity.
The degree of N-alkylation on the ethylamine side chain is a critical determinant of affinity, particularly at sigma receptors. There is a clear trend where affinity for the sigma-1 receptor increases with methylation: tryptamine binds poorly, NMT binds weakly, and DMT binds with the highest affinity of the three. nih.gov Conversely, this same N,N-dimethylation decreases affinity for the sigma-2 receptor. researchgate.net
Within the serotonin system, substitutions on the indole ring significantly impact receptor affinity and selectivity. nih.gov For instance, adding a hydroxyl or methoxy (B1213986) group at the 5-position of the indole ring generally enhances affinity for 5-HT receptors, while substitutions at the 4-position can have different effects. nih.gov While NMT itself is unsubstituted on the ring, its affinity at the 5-HT2A receptor is potent. wikipedia.org The ethylamine side chain conformation is also crucial; for binding at certain serotonin receptor subtypes, the side chain is thought to adopt a conformation that is trans and perpendicular to the plane of the indole ring. nih.gov
Cellular Signaling Pathways
The activation of receptors by NMT initiates intracellular signaling cascades. At the 5-HT2A receptor, which is a Gq protein-coupled receptor, agonist binding typically leads to the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. However, NMT's interaction with the 5-HT2A receptor is characterized by biased agonism. wikipedia.org Specifically, NMT does not appear to engage the β-arrestin2 signaling pathway. wikipedia.org Studies have shown that serotonin, but not N-methyltryptamines, activates a β-arrestin2/Src/Akt signaling complex in vivo, suggesting a bifurcation of 5-HT2A receptor signaling that is dependent on the specific agonist. nih.gov
Activation of TAAR1, an intracellular Gs protein-coupled receptor, influences neurotransmitter release via intracellular phosphorylation cascades, including the activation of protein kinase C. nih.govmdpi.com This provides another mechanism by which NMT can modulate neuronal function.
Neurobiological and Physiological Effects of N Methyltryptamine
Central Nervous System Effects
The influence of NMT on the central nervous system is primarily dictated by its role as a serotonin (B10506) receptor agonist and a serotonin releasing agent. wikipedia.org These actions are the foundation for its effects on consciousness, perception, and neuronal health.
As a serotonergic compound, N-Methyltryptamine is understood to produce alterations in perception, mood, and cognition. nih.govbiorxiv.org Tryptamines as a class are known for their capacity to induce profound changes in sensory perception and thought processes. nih.gov The closely related compound DMT, for example, is well-documented to cause significant shifts in perception, mood, and affect. biorxiv.org While specific research on NMT's cognitive and mood effects is less extensive, its action as a serotonin 5-HT₂ₐ receptor agonist and serotonin releasing agent suggests a mechanism for similar, albeit potentially distinct, psychoactive outcomes. wikipedia.org Reports on its effects when administered via non-oral routes describe primarily spatial alterations. wikipedia.org
This compound possesses the pharmacological properties necessary to produce hallucinogenic effects. wikipedia.org The primary mechanism for these effects is its potent activity as a full agonist at the serotonin 5-HT₂ₐ receptor, a key target for classic hallucinogens. wikipedia.orgnih.gov NMT also functions as a potent serotonin releasing agent. wikipedia.org
When administered orally, NMT does not appear to produce psychoactive effects, which is likely due to extensive first-pass metabolism by monoamine oxidase (MAO). wikipedia.orgnih.gov However, it is reported to be psychoactive when administered through non-oral routes such as smoking or vaporization, producing visual and spatially-oriented psychedelic effects. wikipedia.org It has also been reported to be orally active when combined with a monoamine oxidase inhibitor (MAOI), which prevents its metabolic breakdown. wikipedia.orgnih.gov
| Target | Action | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
|---|---|---|---|
| 5-HT₂ₐ Receptor | Full Agonist | 50.7 nM | 96% |
| Serotonin Transporter (SERT) | Releasing Agent | 22.4 nM | N/A |
| Dopamine (B1211576) Transporter (DAT) | Releasing Agent | 321 nM | N/A |
| Norepinephrine (B1679862) Transporter (NET) | Releasing Agent | 733 nM | N/A |
While direct research into NMT's effects on neuroplasticity and neurogenesis is limited, the activity of its close analog, DMT, provides significant insight into its potential. DMT has been found to promote neuroplasticity, including dendritic growth and synaptogenesis, through pathways involving the 5-HT₂ₐ receptor. researchgate.netamerigoscientific.com Furthermore, DMT promotes adult neurogenesis and gliogenesis in the hippocampus, processes which are mediated by the sigma-1 receptor (σ1) and are linked to improvements in learning and memory. researchgate.netamerigoscientific.comnih.gov Activation of the sigma-1 receptor by DMT stimulates neural stem cell proliferation and the generation of new neurons. nih.gov Given that NMT is the direct metabolic precursor to DMT and shares structural similarities, it may possess similar capabilities to influence these regenerative processes, though further research is required to confirm this. amerigoscientific.comescholarship.org
Peripheral Nervous System Effects
The effects of NMT on the peripheral nervous system are not as well-documented as its central effects. However, based on its pharmacology and the known effects of related tryptamines, it is expected to influence the autonomic nervous system. NMT is known to be a weak releasing agent of norepinephrine, a key neurotransmitter in the sympathetic nervous system. wikipedia.org Activation of the sympathetic nervous system by classic psychedelics like DMT typically results in physiological arousal, including pupillary dilation, and increases in heart rate and blood pressure. biorxiv.org Studies on DMT have noted cardiovascular effects, such as elevations in blood pressure. wikipedia.orgnih.gov Given NMT's role as a norepinephrine releaser, it likely contributes to similar sympathomimetic effects, influencing cardiovascular and other autonomic functions.
Interactions with Other Endogenous Systems
Beyond its primary interaction with the serotonergic system, NMT's broader effects may involve other neuromodulatory systems, particularly through receptors that its metabolite, DMT, is known to activate.
NMT's interaction with the endogenous opioid system is not direct but is inferred through its relationship with the sigma-1 receptor. The sigma-1 receptor, once misidentified as an opioid receptor, is now understood to be a unique transmembrane chaperone protein. nih.gov Research has identified NMT's metabolite, DMT, as an endogenous ligand for sigma-1 receptors, which are found in both the central nervous system and peripheral tissues. nih.govescholarship.orgnih.gov Activation of the sigma-1 receptor by DMT is involved in modulating immune responses, promoting cell survival, and providing protection against oxidative stress. nih.gov This interaction is also a key mechanism behind DMT-induced neuroplasticity. researchgate.netnih.gov Therefore, while NMT does not directly engage opioid receptors, its metabolic conversion to DMT provides an indirect pathway for interaction with the sigma-1 receptor system, which has functions initially explored in the context of opioid pharmacology.
Monoamine Oxidase Inhibition by Related Tryptamines
The monoamine oxidase (MAO) enzymes, which include MAO-A and MAO-B, are crucial for the metabolic degradation of monoamine neurotransmitters and various xenobiotics, including tryptamines. nih.govnih.gov The parent compound, tryptamine (B22526), is a substrate for both MAO-A and MAO-B in human tissues, including the brain, liver, and kidneys. nih.gov The susceptibility of tryptamines to MAO-catalyzed degradation is a key determinant of their oral bioavailability and duration of action. Consequently, the inhibition of MAO by certain tryptamine derivatives is a significant area of pharmacological research.
Structural modifications to the tryptamine molecule can transform it from a mere substrate into a potent inhibitor of MAO. For instance, the addition of a methyl group to the alpha carbon of the ethylamine (B1201723) side chain, as seen in α-methyltryptamine (αMT), confers significant MAO-A inhibitory properties. wikipedia.org Research has shown αMT to be a reversible inhibitor of MAO-A, with a half-maximal inhibitory concentration (IC₅₀) of 380 nM. wikipedia.org Its potency as an MAO-A inhibitor in the rat brain was found to be comparable to that of harmaline, a well-known β-carboline MAO-A inhibitor. wikipedia.org Similarly, N-Methyl-alpha-methyl-tryptamine has been identified as a potent MAO inhibitor. nih.gov
N,N-Dimethyltryptamine (DMT), a close structural relative of NMT, is effectively inactivated by MAO when administered orally. nih.govwikipedia.org Its psychoactive effects are only rendered possible through oral administration when it is combined with an MAO inhibitor (MAOI), such as the β-carbolines (harmine, harmaline, and tetrahydroharmine) found in the traditional beverage ayahuasca. nih.gov These β-carbolines are potent reversible inhibitors of MAO-A, which protect DMT from first-pass metabolism. nih.gov
Further studies have explored a range of tryptamine derivatives for their MAO-inhibiting potential. A series of synthesized tryptamine analogues were evaluated for their activity against MAO-B. mdpi.com While all the tested analogues showed greater activity than tryptamine itself, their inhibitory potential was less than the standard drug pargyline (B1678468) (IC₅₀ = 23.37 µM). mdpi.com The 4,5-nitro-benzoyl derivative of tryptamine, SR42, was the most effective among the series, with an IC₅₀ value of 43.21 µM for MAO-B inhibition. mdpi.com
The table below summarizes the MAO inhibitory activity of various tryptamine derivatives based on available research findings.
Table 1: Monoamine Oxidase (MAO) Inhibition by Selected Tryptamine Derivatives
| Compound | MAO Isoform(s) Targeted | Potency (IC₅₀) | Notes |
| α-Methyltryptamine (αMT) | MAO-A | 380 nM | Reversible inhibitor. wikipedia.org |
| SR42 (4,5 nitro-benzoyl tryptamine derivative) | MAO-B | 43.21 µM | Demonstrated superior inhibitory effects compared to other derivatives in the same study. mdpi.com |
| SR13 | MAO-B | >43.21 µM | Less potent than SR42. mdpi.com |
| SR22 | MAO-B | >43.21 µM | Less potent than SR42. mdpi.com |
| SR25 | MAO-B | 85.1 µM | Exhibited notable MAO-B inhibition within the tested series. mdpi.com |
| Tryptamine | MAO-A & MAO-B | Not an inhibitor | Serves as a substrate for both enzymes. nih.govmdpi.com |
| Harmaline | MAO-A | Not specified | A β-carboline, often used as a benchmark for MAO-A inhibition. wikipedia.orgnih.gov |
| Pargyline | MAO-B | 23.37 µM | Used as a standard for MAO-B inhibition in the study. mdpi.com |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
The structure-activity relationship for MAO inhibition among tryptamines is complex. Kinetic studies on N-allenic analogues of tryptamine, for example, revealed them to be mechanism-based inhibitors with a greater selectivity and potency for MAO-A compared to corresponding acetylenic derivatives. nih.gov These findings underscore that specific substitutions on the tryptamine scaffold can significantly alter the affinity and inhibitory action towards MAO isoforms.
Research Methodologies and Analytical Approaches for N Methyltryptamine
Synthesis and Derivatization Techniques
The creation of NMT for research and reference standards primarily involves the chemical modification of tryptamine (B22526) or biosynthetic approaches.
The synthesis of N-Methyltryptamine is fundamentally achieved by the addition of a methyl group to the primary amine of the tryptamine molecule. This can be accomplished through both chemical and biological methods.
Chemical Synthesis : One of the earliest reported laboratory syntheses of NMT involved the methylation of tryptamine. researchgate.netcdnsciencepub.comcdnsciencepub.com A common synthetic approach involves reacting tryptamine with a methylating agent, such as methyl iodide, often in the presence of a base. cdnsciencepub.comnih.gov Another method is reductive amination, which involves reacting tryptamine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. nih.govresearchgate.net While the goal may be to produce the monomethylated NMT, these reactions can also yield the dimethylated product, N,N-dimethyltryptamine (DMT), and other byproducts. cdnsciencepub.comnih.gov
Biosynthesis : In biological systems, NMT is synthesized from tryptamine in a reaction catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT). researchgate.netfrontiersin.orgnih.gov This enzymatic process utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which transfers a methyl group to the tryptamine substrate. researchgate.netfrontiersin.org This biosynthetic pathway is considered the first step in the two-step methylation process that ultimately forms DMT in organisms where it is present. researchgate.netnih.govresearchgate.net Studies have shown that recombinant human and rabbit INMT can effectively catalyze the formation of NMT from tryptamine. nih.govresearchgate.net
Impurity profiling is a critical analytical process in chemical synthesis, used to identify and quantify byproducts, unreacted starting materials, and intermediates in the final product. biomedres.uschromatographyonline.com This information is crucial for ensuring the purity of a substance and can provide intelligence on the synthetic route employed. nih.govnih.gov
In the synthesis of NMT and related tryptamines, a variety of impurities can arise depending on the specific method used. For instance, in a synthesis intended to produce DMT via methylation of tryptamine, NMT was detected as a trace product (0.5%), alongside significant amounts of unreacted tryptamine (11.1%) and over-methylated products like N,N,N-trimethyltryptammonium iodide (TMT) (21.0%). nih.gov
A study characterizing the byproducts of a reductive amination synthesis of DMT identified NMT as one of several reaction products, along with the starting material tryptamine, the target compound DMT, and other related structures like tetrahydro-β-carboline (THBC). nih.govresearchgate.net The presence and relative abundance of these compounds can help to reconstruct the synthetic pathway. nih.gov Modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for this type of profiling. nih.govbiomedres.usijprajournal.com
Table 1: Common Impurities in the Synthesis of N-Methylated Tryptamines Click on a compound to learn more.
Analytical Chemistry Methods
A range of analytical techniques are employed to detect, quantify, and characterize NMT in various samples.
Chromatography is fundamental to the analysis of NMT, allowing for its separation from complex mixtures.
Gas Chromatography (GC) : Often coupled with mass spectrometry (GC-MS), GC is a powerful tool for the analysis of volatile compounds like NMT. nih.govresearchgate.net It has been used to identify NMT as a product and impurity in synthetic mixtures. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides Kovats retention index data for NMT, which is a standardized measure used in GC to identify compounds. nih.gov
Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for the analysis of tryptamines. ijprajournal.comresearchgate.netresearchgate.net These methods, especially when paired with mass spectrometry (LC-MS), offer high sensitivity and selectivity for detecting NMT in various matrices. nih.govresearchgate.netaafs.orgfda.gov For instance, LC-MS/MS was used to characterize the products of a purported internet synthesis of DMT, where it successfully detected a trace amount of NMT. nih.gov
Thin-Layer Chromatography (TLC) : TLC is a simpler, cost-effective chromatographic method used for separating compounds. researchgate.net It has been utilized in studies of NMT biosynthesis to separate radiolabeled NMT and DMT from the reaction mixture, allowing for their subsequent quantification. nih.govresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase, with different compounds showing distinct retention factor (RF) values. nih.gov
Spectroscopic methods are indispensable for the structural elucidation and identification of NMT.
Mass Spectrometry (MS) : MS is a key technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. It is frequently used in conjunction with chromatography (GC-MS and LC-MS). nih.govnih.govnist.gov Techniques like electrospray ionization (ESI) are common in LC-MS for analyzing tryptamines. nih.govijprajournal.com Tandem mass spectrometry (MS-MS) provides further structural detail by fragmenting ions and analyzing the resulting patterns, aiding in the definitive identification of NMT. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique for determining the precise structure of molecules. ijprajournal.com It provides detailed information about the carbon-hydrogen framework of a compound. While specific NMR data for NMT is available in databases like the Human Metabolome Database and ChemicalBook, the general principle involves analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule to confirm its identity and purity. hmdb.canih.govchemicalbook.com
Radiometric assays are highly sensitive methods used to measure enzyme activity. drugtargetreview.com They are particularly valuable in studying the biosynthesis of NMT by the enzyme INMT. nih.govresearchgate.net
The principle of the assay involves incubating the enzyme (INMT) with its substrates: tryptamine and a radiolabeled methyl donor, typically S-adenosyl-L-methionine with a carbon-14 (B1195169) label ([¹⁴C]SAM). nih.govresearchgate.netnih.gov During the enzymatic reaction, the radioactive methyl group is transferred from [¹⁴C]SAM to tryptamine, forming radiolabeled [¹⁴C]NMT. nih.gov
After the reaction is stopped, the products ([¹⁴C]NMT and potentially [¹⁴C]DMT) must be separated from the unreacted radiolabeled substrate. drugtargetreview.com This is often achieved using thin-layer chromatography (TLC). nih.gov The amount of radioactivity in the spots corresponding to NMT and DMT is then quantified using a phosphorimager or scintillation counter. nih.govnih.gov This allows for a direct and sensitive measurement of the enzyme's activity and its ability to produce NMT. researchgate.netdrugtargetreview.com Such assays have been crucial in comparing the enzymatic activity of INMT from different species (human, rabbit, rat) and confirming its role in NMT synthesis. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
Isotopic Labeling for Pharmacokinetic and Metabolic Studies
Isotopic labeling is a powerful technique used in pharmacokinetic and metabolic research to trace the fate of a compound within a biological system. nih.gov This methodology involves replacing one or more atoms in the this compound (NMT) molecule with their heavier, non-radioactive stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.gov The resulting labeled NMT is chemically identical to the unlabeled compound but can be distinguished by its higher mass using mass spectrometry. nih.govnih.gov
This approach offers significant advantages over other techniques by allowing researchers to differentiate between the exogenously administered compound and any endogenous NMT that may be present in the body. nih.gov When the stable-isotope-labeled NMT is administered, its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—can be precisely tracked. nih.gov
In a typical study, a biological sample, such as plasma or urine, is collected over time after administration of the labeled compound. These samples are then analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer is set to detect the specific mass-to-charge ratio of the labeled NMT and its metabolites, allowing for accurate quantification and structural elucidation. This method has been successfully applied to study the pharmacokinetics of other tryptamine derivatives, providing a clear model for its use with NMT. nih.gov By simultaneously administering a labeled intravenous dose and an unlabeled oral dose, for instance, researchers can determine a drug's absolute oral bioavailability with high precision. nih.gov
The use of uniformly labeled proteins in animal models demonstrates the feasibility of this technique for tracking macromolecules and their metabolites, a principle that is readily adaptable to smaller molecules like NMT. nih.gov Furthermore, multi-isotope labeling, such as combining ¹³C and ¹⁵N, can further reduce ambiguity in identifying unknown metabolites by providing more constraints on their elemental composition. doi.org
In Vitro and In Vivo Research Models
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for various neurotransmitter receptors. These experiments typically involve incubating a radiolabeled ligand that is known to bind to a specific receptor with a tissue preparation containing that receptor (e.g., brain homogenates). The test compound, such as NMT, is then added in increasing concentrations to compete with the radioligand for binding. The concentration of NMT that displaces 50% of the radioligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ or Kₔ).
Research has shown that NMT interacts with several key receptors in the central nervous system. It is a potent full agonist of the serotonin (B10506) 5-HT₂ₐ receptor. wikipedia.org Additionally, studies have demonstrated that NMT binds to sigma receptors. nih.gov In competitive binding assays using rat liver homogenates and the sigma-1 receptor-specific ligand (+)-[³H]-pentazocine, N-methylation of tryptamine was shown to increase binding affinity for the sigma-1 receptor. nih.gov NMT demonstrated a significantly higher affinity for the sigma-1 receptor compared to its parent compound, tryptamine. nih.gov Conversely, methylation decreased the affinity for the sigma-2 receptor. nih.gov
The following table summarizes the binding affinities and functional activities of this compound at various receptors.
Receptor Binding and Functional Activity of this compound
| Receptor | Assay Type | Species | Value | Unit | Finding | Source |
|---|---|---|---|---|---|---|
| 5-HT₂ₐ | Functional Assay | Human | 50.7 | nM (EC₅₀) | Potent full agonist | wikipedia.org |
| Sigma-1 (σ₁) | Binding Assay | Rat | 14,000 | nM (Kₔ) | Binds to receptor | nih.gov |
| Sigma-2 (σ₂) | Binding Assay | Rat | 12,500 | nM (Kₔ) | Binds to receptor | nih.gov |
| 5-HT₁ₐ | Functional Assay | Human | - | - | Not an agonist | wikipedia.org |
Animal models, particularly rodent models, are crucial for investigating the behavioral and neurological effects of psychoactive compounds. nih.gov While specific behavioral studies focusing solely on NMT are less common than those for its metabolite, N,N-Dimethyltryptamine (DMT), the research on DMT provides a relevant framework. Administration of DMT to rodents pre-treated with a monoamine oxidase inhibitor induces a dose-dependent behavioral syndrome. nih.govnih.gov This syndrome includes observable effects such as hyperactivity, prostration, hindlimb abduction, and mild tremors. nih.govnih.gov
One of the standard behavioral assays used to assess the potential hallucinogenic activity of tryptamines in rodents is the head-twitch response (HTR) in mice. This behavior is strongly linked to the activation of 5-HT₂ₐ receptors. researchgate.net Studies on various tryptamines have shown a strong correlation between their potency in inducing HTR in mice and their reported hallucinogenic potency in humans. researchgate.net
In addition to behavioral observations, animal models allow for the study of neurological changes. For instance, in vitro studies using rat liver tissue have been employed to examine how NMT affects receptor function. In one such experiment, NMT was tested for its ability to protect sigma receptors from being photolabeled by a specific radioactive probe. nih.govresearchgate.net The results showed that NMT provided some protection for sigma-2 receptor photolabeling. nih.gov Such models are essential for understanding the molecular interactions that underlie the broader physiological effects of the compound. nih.govyoutube.com
This compound is an endogenous compound found in human urine and is also a primary metabolite of N,N-Dimethyltryptamine (DMT). wikipedia.orgnih.gov Therefore, human studies investigating DMT often provide indirect but valuable information about NMT. In clinical trials involving the administration of DMT, the analysis of pharmacokinetic profiles includes the measurement of its metabolites. researchgate.netnih.gov
Recent phase I clinical trials have been conducted to evaluate the pharmacokinetics of DMT in healthy human subjects. researchgate.netnih.gov In these studies, subjects receive escalating doses of DMT via intravenous infusion, and blood samples are collected to measure the concentrations of DMT and its metabolites over time. researchgate.netnih.gov While some initial reports did not assess NMT levels specifically, they acknowledged that cytochrome P450 enzymes like CYP2D6 and CYP2C19 could contribute to the demethylation of DMT, which would lead to the formation of NMT. nih.gov These studies are foundational for understanding how the human body processes these tryptamines and for determining a safe and well-tolerated dose for potential therapeutic applications. researchgate.netnih.gov
Other planned or ongoing human trials aim to evaluate the effects of inhaled DMT in healthy volunteers. clinicaltrials.gov In such studies, a comprehensive analysis of metabolites in plasma and urine would be essential to fully characterize the disposition of the administered compound, necessarily including the quantification of NMT. These human research models are critical for bridging the gap between preclinical data from in vitro and animal studies and understanding the compound's effects in humans.
Q & A
Q. How can researchers differentiate NMT from structurally similar tryptamines in complex matrices?
- Methodological Answer : High-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) generates unique fragment ions (e.g., m/z 130 for NMT’s indoleethylamine backbone). Pair this with reference standards and ion mobility spectrometry to resolve isomers (e.g., NMT vs. 5-MeO-NMT) in forensic or metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
